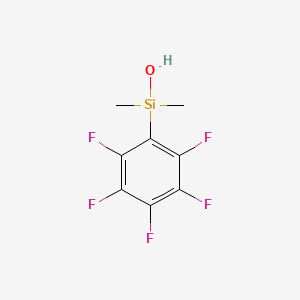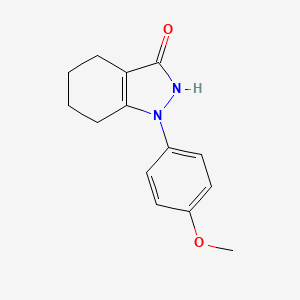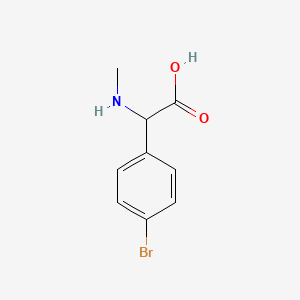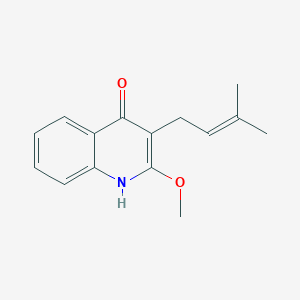
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is a derivative of cyclopropanamine, featuring a chloropyridinyl group attached to the cyclopropane ring.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Chloropyridinyl Group Introduction: The chloropyridinyl group is introduced via a substitution reaction. This involves the reaction of a pyridine derivative with a chlorinating agent.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.
Analyse Chemischer Reaktionen
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Chloropyridin-3-yl)cyclopropanamine: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
1-(4-Chloropyridin-2-yl)cyclopropanamine: Another similar compound with the chlorine atom at a different position on the pyridine ring.
Cyclopropanamine derivatives: Various other derivatives of cyclopropanamine with different substituents on the cyclopropane ring or the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H11Cl3N2 |
|---|---|
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
1-(3-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChI-Schlüssel |
DZZMMJQBZUHMJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)
![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)






![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)


